molecular formula C18H14BrClN2O B11118294 6-bromo-2-(2-chlorophenyl)-N,N-dimethylquinoline-4-carboxamide

6-bromo-2-(2-chlorophenyl)-N,N-dimethylquinoline-4-carboxamide

Cat. No.: B11118294
M. Wt: 389.7 g/mol
InChI Key: DPZIKHAAFWCDIR-UHFFFAOYSA-N
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Description

6-bromo-2-(2-chlorophenyl)-N,N-dimethylquinoline-4-carboxamide is a synthetic organic compound that belongs to the quinoline family This compound is characterized by the presence of bromine and chlorine atoms attached to a quinoline ring, along with a dimethylcarboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-2-(2-chlorophenyl)-N,N-dimethylquinoline-4-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Chlorination: The addition of a chlorine atom to the phenyl ring.

    Amidation: The formation of the carboxamide group through the reaction of an amine with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

6-bromo-2-(2-chlorophenyl)-N,N-dimethylquinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: Halogen atoms (bromine and chlorine) can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amines.

Scientific Research Applications

6-bromo-2-(2-chlorophenyl)-N,N-dimethylquinoline-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-bromo-2-(2-chlorophenyl)-N,N-dimethylquinoline-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-bromo-2-(2-chlorophenyl)-N,N-dimethylquinoline-4-carboxamide is unique due to its specific combination of bromine, chlorine, and dimethylcarboxamide groups attached to the quinoline ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C18H14BrClN2O

Molecular Weight

389.7 g/mol

IUPAC Name

6-bromo-2-(2-chlorophenyl)-N,N-dimethylquinoline-4-carboxamide

InChI

InChI=1S/C18H14BrClN2O/c1-22(2)18(23)14-10-17(12-5-3-4-6-15(12)20)21-16-8-7-11(19)9-13(14)16/h3-10H,1-2H3

InChI Key

DPZIKHAAFWCDIR-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=CC(=NC2=C1C=C(C=C2)Br)C3=CC=CC=C3Cl

Origin of Product

United States

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